DBCO-PEG23-amine

bioconjugation steric hindrance antibody labeling

DBCO-PEG23-amine delivers a precisely defined 23-unit PEG spacer (~70-80 Å) that optimally balances steric relief and aqueous solubility for ADC construction, nanoparticle coating, and PROTAC development. Unlike shorter PEG4/PEG9 linkers that cause steric hindrance with bulky antibodies, or excessively long PEG5000 chains that impair tumor penetration, this intermediate-length linker ensures efficient copper-free SPAAC conjugation while maintaining pharmacokinetic integrity. The terminal amine enables facile amide coupling to carboxyl/NHS ester partners.

Molecular Formula C67H113N3O25
Molecular Weight 1360.6 g/mol
Cat. No. B13709407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG23-amine
Molecular FormulaC67H113N3O25
Molecular Weight1360.6 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C67H113N3O25/c68-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-59-95-60-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-69-66(71)11-12-67(72)70-61-64-7-2-1-5-62(64)9-10-63-6-3-4-8-65(63)70/h1-8H,11-61,68H2,(H,69,71)
InChIKeyNLDOMACCXIMRCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG23-amine: A Long-Chain, Heterobifunctional PEG Linker for Copper-Free Click Chemistry in Bioconjugation


DBCO-PEG23-amine (dibenzocyclooctyne-PEG23-amine) is a heterobifunctional polyethylene glycol (PEG) derivative comprising a strained dibenzocyclooctyne (DBCO) moiety at one terminus, an amine (-NH₂) functional group at the opposite terminus, and a PEG spacer of 23 ethylene oxide repeat units (approximately 70-80 Å extended length) . The compound serves as a versatile linker for strain-promoted azide-alkyne cycloaddition (SPAAC, copper-free click chemistry), where the DBCO group reacts rapidly and selectively with azide-functionalized molecules without requiring cytotoxic copper catalysts [1]. The terminal primary amine enables conjugation to carboxyl groups, activated NHS esters, and carbonyls via standard amide coupling chemistry, while the extended PEG23 chain confers enhanced aqueous solubility, reduced non-specific binding, and extended spatial reach between conjugated moieties . The molecular formula is C67H113N3O25 with a molecular weight of 1360.7 g/mol, and the compound is typically supplied as a white to pale yellow powder or oil with purity ≥98% [2].

DBCO-PEG23-amine Selection: Why PEG Spacer Length Dictates Conjugation Efficiency and Cannot Be Arbitrarily Substituted


In the DBCO-PEGn-amine series, where n denotes the number of ethylene oxide repeat units, the PEG spacer length is not a trivial interchangeable parameter. The PEG23 variant (n=23, MW ~1361 Da) occupies a specific middle-range position between shorter linkers (e.g., PEG4, MW ~524 Da; PEG9, MW ~744 Da) and significantly longer variants (e.g., PEG5000, MW ~5000 Da) . The PEG chain length directly governs three performance-critical attributes: (1) spatial separation between the DBCO and amine functional groups, which determines steric accessibility for bulky conjugation partners such as antibodies or nanoparticles; (2) aqueous solubility and the degree of non-specific protein adsorption in biological matrices; and (3) hydrodynamic radius, which influences in vivo circulation time and biodistribution in drug delivery applications [1]. Substituting DBCO-PEG23-amine with a shorter PEG linker (e.g., PEG4 or PEG9) may reduce steric hindrance relief and compromise conjugation efficiency for large biomolecules, while substitution with substantially longer PEG chains (e.g., PEG2000-5000) can introduce excessive molecular weight, increase viscosity, and alter pharmacokinetic profiles in ways that may be undesirable for specific conjugation or formulation workflows . Consequently, procurement decisions for DBCO-PEGn-amine reagents must be anchored to application-specific PEG length requirements rather than generic class equivalence.

DBCO-PEG23-amine Comparative Performance Evidence: Quantified Differentiation Versus Shorter and Longer PEG Analogs


Spatial Reach Comparison: DBCO-PEG23-amine Provides 70-80 Å Extended Length Versus 12-34 Å for Shorter PEG4/PEG9 Linkers

DBCO-PEG23-amine offers an extended PEG spacer length of approximately 70-80 Å in fully extended conformation, which is 2.1-fold longer than the ~34 Å provided by DBCO-PEG9-amine and 5.8-fold longer than the ~12 Å provided by DBCO-PEG4-amine . This extended spatial reach enables the linker to effectively bridge between bulky conjugation partners, such as antibodies (~150 kDa, ~10-15 nm diameter) and functional payloads, or to project functional groups beyond the steric exclusion zone of densely modified nanoparticle surfaces . In contrast, shorter linkers may fail to provide sufficient separation, resulting in steric hindrance that reduces conjugation yields or impairs the biological activity of tethered ligands .

bioconjugation steric hindrance antibody labeling nanoparticle functionalization

Reaction Kinetics: DBCO Moiety Exhibits Second-Order Rate Constant up to 0.34-1.0 M⁻¹s⁻¹ in SPAAC Click Chemistry

The DBCO moiety in DBCO-PEG23-amine participates in strain-promoted azide-alkyne cycloaddition (SPAAC) with second-order rate constants reported in the range of 0.34 M⁻¹s⁻¹ to 1.0 M⁻¹s⁻¹ depending on buffer conditions and azide substrate [1]. In comparative kinetic studies, DBCO-based SPAAC reactions demonstrate rate constants that are approximately 1.2-1.5× faster than bicyclononyne (BCN) systems (k₂ ≈ 0.28 M⁻¹s⁻¹) under comparable conditions . This kinetic advantage translates to more rapid and complete bioconjugation at lower reagent concentrations, which is particularly critical for labeling low-abundance biomolecules or for applications requiring short reaction times [2]. Notably, reaction rates are buffer-dependent, with HEPES (pH 7) producing the fastest rates (≈0.55-1.22 M⁻¹s⁻¹) while PBS (pH 7) yields slower kinetics (≈0.32-0.85 M⁻¹s⁻¹) [3].

SPAAC click chemistry kinetics copper-free cycloaddition bioorthogonal conjugation

Aqueous Solubility Enhancement: PEG23 Chain Provides Sufficient Hydrophilicity for Biological Media Without Excessive Viscosity of High-MW PEG

DBCO-PEG23-amine incorporates a PEG chain of 23 ethylene oxide units (MW contribution ~1012 Da of the total ~1361 Da), which is substantially longer than the PEG4 (4 EO units, ~176 Da) and PEG9 (9 EO units, ~396 Da) variants commonly used in PROTAC and bioconjugation applications . This intermediate PEG length confers a balanced solubility profile: the compound is readily soluble in water, DMSO, DCM, and DMF at working concentrations, with the hydrophilic PEG spacer effectively shielding the hydrophobic DBCO core and amine terminus from aggregation in aqueous buffers [1]. The PEG23 spacer reduces non-specific protein adsorption relative to shorter PEG linkers while avoiding the high viscosity, reduced diffusion rates, and complex purification challenges associated with high-molecular-weight PEG linkers (e.g., PEG2000-5000, MW 2,000-5,000 Da) [2]. This balanced solubility profile makes DBCO-PEG23-amine particularly suitable for aqueous bioconjugation reactions where both substrate accessibility and ease of handling are required.

aqueous solubility buffer compatibility DMSO solubility PEGylation

Storage Stability: DBCO-PEG23-amine Maintains ≥1 Year Stability at -20°C Under Desiccated, Light-Protected Conditions

DBCO-PEG23-amine demonstrates shelf stability of at least one year when stored at -20°C under desiccated and light-protected conditions [1]. The DBCO moiety remains stable in aqueous buffers and does not undergo significant hydrolysis or self-polymerization under recommended storage, though exposure to strong acids, strong bases, or elevated temperatures should be avoided to prevent degradation of both the DBCO group and the PEG chain [2]. Stock solutions prepared in anhydrous solvents such as DMSO or DMF can be maintained for several days when frozen between uses, while aqueous solutions should be prepared fresh before use to avoid hydrolytic degradation of the amine-reactive functionality [3]. This stability profile is consistent across the DBCO-PEGn-amine series, but the PEG23 variant's intermediate chain length does not introduce additional instability relative to shorter PEG linkers, and its solid physical form (white to pale yellow powder or oil) facilitates accurate weighing and aliquot preparation .

reagent stability storage conditions long-term storage procurement planning

DBCO-PEG23-amine Procurement Scenarios: Evidence-Based Applications for Bioconjugation, Drug Delivery, and Nanomaterial Functionalization


Antibody-Drug Conjugate (ADC) and Protein Labeling: Extended PEG23 Spacer Minimizes Steric Interference

DBCO-PEG23-amine is particularly well-suited for constructing antibody-drug conjugates (ADCs) and site-specific protein labeling systems where the ~70-80 Å PEG spacer provides sufficient separation between the bulky antibody scaffold (~150 kDa) and conjugated payloads such as cytotoxic drugs, fluorophores, or biotin tags . The extended linker length mitigates steric hindrance that can otherwise reduce labeling efficiency or impair antigen-binding affinity when shorter PEG4 or PEG9 linkers are employed [1]. In practice, azide-functionalized payloads are conjugated via SPAAC to DBCO-modified antibodies, with the PEG23 spacer ensuring that the payload does not interfere with the antibody's complementarity-determining regions (CDRs) or Fc-mediated effector functions. This spatial separation is critical for maintaining therapeutic efficacy in ADC applications and signal integrity in diagnostic assays .

Nanoparticle Surface Functionalization: PEG23 Provides Optimal Surface Shielding Without Excessive Layer Thickness

For nanoparticle surface engineering—including gold nanoparticles, liposomes, polymeric micelles, and silica nanoparticles—DBCO-PEG23-amine offers an intermediate PEG length that balances effective surface passivation with manageable hydrodynamic radius increases . The PEG23 chain extends approximately 7-8 nm from the nanoparticle surface, which is sufficient to create a hydrophilic corona that reduces opsonization, minimizes non-specific protein adsorption, and extends circulation half-life relative to uncoated or short-PEG-coated nanoparticles [1]. Critically, this intermediate length avoids the 'mushroom-to-brush' transition and excessive hydration layer thickness associated with PEG5000 or PEG10000 coatings, which can increase hydrodynamic diameter beyond optimal tumor penetration thresholds (typically <100 nm) and reduce cellular uptake efficiency . The terminal amine enables subsequent conjugation of targeting ligands (e.g., folic acid, RGD peptides) or imaging agents via standard amide coupling, while the DBCO terminus anchors the linker to azide-modified nanoparticle surfaces.

PROTAC Linker Development: PEG23 Spacer Optimizes Ternary Complex Formation for Protein Degradation

In proteolysis-targeting chimera (PROTAC) development, DBCO-PEG23-amine serves as a modular PEG-based linker that bridges an E3 ubiquitin ligase ligand with a target protein ligand . The PEG23 spacer provides a linker length of 70-80 Å, which falls within the optimal range for facilitating productive ternary complex formation (E3 ligase-PROTAC-target protein) without introducing excessive conformational flexibility that could reduce degradation efficiency [1]. Empirical studies with PEG-based PROTAC linkers demonstrate that linker length critically influences degradation potency, with suboptimal lengths (either too short or too long) reducing DC₅₀ values by orders of magnitude . The DBCO-amine architecture enables modular assembly via copper-free click chemistry to incorporate azide-modified E3 ligands or target ligands, followed by amine-mediated conjugation to complementary partners, offering a flexible synthetic route for PROTAC library screening and lead optimization.

Copper-Free Click Chemistry in Live-Cell and In Vivo Applications: Biocompatible SPAAC Without Cytotoxic Copper

DBCO-PEG23-amine is explicitly designed for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating the requirement for copper(I) catalysts that are cytotoxic and incompatible with live-cell or in vivo applications . This makes the compound directly applicable for cell-surface labeling, intracellular biomolecule tracking, and in vivo imaging where copper-catalyzed azide-alkyne cycloaddition (CuAAC) would be contraindicated due to copper toxicity and oxidative damage to biomolecules [1]. The PEG23 spacer enhances aqueous solubility in cell culture media and physiological buffers, facilitating homogeneous reaction conditions, while the amine terminus provides an orthogonal handle for subsequent fixation or downstream analysis steps . The SPAAC reaction proceeds rapidly at physiological pH and temperature with second-order rate constants of 0.34-1.0 M⁻¹s⁻¹, enabling efficient labeling within minutes to hours without compromising cell viability [2].

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